molecular formula C12H13NO3 B3081637 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- CAS No. 110592-39-7

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-

Cat. No.: B3081637
CAS No.: 110592-39-7
M. Wt: 219.24 g/mol
InChI Key: OLNXWFGVNGEHRF-NSHDSACASA-N
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Description

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-2-carboxylic acid, ethyl ester
  • 1H-Indole-3-carboxylic acid, methyl ester
  • 1H-Indole-3-acetic acid

Uniqueness

1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

methyl (2S)-1-acetyl-2,3-dihydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)13-10-6-4-3-5-9(10)7-11(13)12(15)16-2/h3-6,11H,7H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXWFGVNGEHRF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-
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1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-
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1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-
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1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, methyl ester, (2S)-

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